(Trifluoromethyl)t-butyldimethylsilane
Description
(Trifluoromethyl)t-butyldimethylsilane is a fluorinated organosilicon compound characterized by a tert-butyldimethylsilyl (TBDMS) group substituted with a trifluoromethyl (-CF₃) moiety. Its molecular formula is C₇H₁₅F₃Si, with a molecular weight of 208.28 g/mol (CAS: 81290-20-2) . This compound is primarily utilized in organic synthesis as a protecting group for alcohols and amines due to the steric bulk of the TBDMS group and the electron-withdrawing properties of the trifluoromethyl substituent, which enhance stability under acidic or basic conditions. Industrial applications include its use as a precursor in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H15F3Si |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C7H15F3Si/c1-6(2,3)11(4,5)7(8,9)10/h1-5H3 |
InChI Key |
RFKPWLRQTKDYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
One of the primary applications of (trifluoromethyl)t-butyldimethylsilane is in organic synthesis, specifically in the trifluoromethylation of organic substrates. The incorporation of trifluoromethyl groups into molecules is essential for enhancing their biological activity and pharmacokinetic properties.
- Case Study: Trifluoromethylation of Aromatic Compounds
A study demonstrated that using this compound significantly increased the yield of trifluoromethylated products from aromatic compounds while suppressing side reactions. The reaction conditions included an equimolar mixture of ammonium persulfate and triisopropylsilane in an acetone/water solvent system, achieving near-quantitative yields in several cases .
| Substrate | Yield (%) | Conditions |
|---|---|---|
| Toluene | 95 | Acetone/H2O, TFA |
| Anisole | 90 | Acetone/H2O, TFA |
| Naphthalene | 92 | Acetone/H2O, TFA |
Medicinal Chemistry
The introduction of trifluoromethyl groups via this compound has been shown to enhance the lipophilicity and biological activity of pharmaceutical compounds. This modification is crucial for drug design, particularly for liver X receptor agonists.
- Case Study: Liver X Receptor Agonists
Research on a series of benzoate analogs revealed that the introduction of a trifluoromethyl group significantly improved agonistic activity towards liver X receptors, which are important targets in cholesterol metabolism and atherosclerosis treatment .
| Compound | Activity (EC50 µM) | Lipophilicity |
|---|---|---|
| Compound A | 16 | Moderate |
| Compound B | 2.5 | High |
Material Science
In material science, this compound is utilized to create fluorinated polymers and materials with enhanced thermal stability and chemical resistance.
- Case Study: Fluorinated Polymers
The synthesis of fluorinated polymers using this compound has been explored to develop materials suitable for high-performance applications due to their unique properties such as low surface energy and high thermal stability .
Analytical Applications
The use of this compound as a silylating agent has proven beneficial in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyldimethylsilyl group in this compound provides greater steric hindrance compared to trimethylsilyl (TMS) derivatives like TMSBr, making it more resistant to nucleophilic attack .
- Electron-Withdrawing Properties : The -CF₃ group enhances electrophilicity at the silicon center, facilitating reactions with nucleophiles such as alcohols or amines. In contrast, tert-butyldimethylsilyl triflate leverages the triflate group (-OTf) as a potent leaving group, enabling its use in catalytic silylation .
- Reactivity : Bromotrimethylsilane (TMSBr) is highly reactive toward oxygen-containing functional groups but lacks the thermal stability of this compound, which remains inert under standard laboratory conditions .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (Trifluoromethyl)t-butyldimethylsilane to maximize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic trifluoromethylation using silylating agents. Key parameters include:
- Solvent Selection : Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates and enhance reaction homogeneity .
- Catalyst/Base : Triethylamine (EtN) is used to neutralize byproducts (e.g., HCl) and drive the reaction forward .
- Reaction Time : Extended reaction times (3–7 days) may improve conversion rates, as monitored by thin-layer chromatography (TLC) .
- Purification : Column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) ensures high purity.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and EN 166-certified face shields to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors (H335, H319 hazards) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water, which may generate hazardous byproducts .
- Storage : Keep in airtight containers under inert gas (e.g., N) at temperatures below 25°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry methods?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and intermediates to map trifluoromethyl transfer pathways. For example, studies on analogous fluorinated silanes reveal hypervalent silicon intermediates stabilizing nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly in THF or dichloromethane .
- Energy Decomposition Analysis (EDA) : Quantify steric and electronic contributions of the t-butyldimethylsilyl group to reactivity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm trifluoromethyl and silyl group integrity. Chemical shifts for Si–CF typically appear at δ −60 to −70 ppm () and δ 10–15 ppm () .
- X-ray Crystallography : Resolve crystal packing and bond angles, critical for understanding steric effects .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns to confirm purity .
Q. How do steric effects from the t-butyldimethylsilyl group influence the reactivity of this compound in nucleophilic trifluoromethylation reactions?
- Methodological Answer :
- Steric Hindrance : The bulky t-butyl group slows bimolecular reactions but enhances regioselectivity. For example, in carbocyclization reactions, steric shielding directs trifluoromethylation to less hindered sites .
- Substrate Scope : Steric effects limit reactivity with bulky electrophiles (e.g., aryl bromides), favoring smaller substrates (e.g., aldehydes) .
- Kinetic Studies : Compare turnover frequencies (TOFs) with trimethylsilyl analogs to quantify steric contributions .
Q. What strategies resolve contradictory data regarding the stability of this compound under different catalytic conditions?
- Methodological Answer :
- Controlled Replicates : Repeat experiments under standardized conditions (e.g., fixed temperature, humidity) to isolate variables .
- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to detect decomposition products (e.g., Si–O bonds from hydrolysis) .
- Catalyst Screening : Test palladium, rhodium, or copper catalysts to identify conditions minimizing side reactions (e.g., desilylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
